

An In-depth Technical Guide to 4-Chloro-1,2-dimethoxybenzene

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Compound of Interest

Compound Name: 4-Chloro-1,2-dimethoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-1,2-dimethoxybenzene** (also known as 4-chloroveratrole), a versatile aromatic compound with applications in organic synthesis and potential biological activities. This document details its chemical and physical properties, synthesis, spectroscopic data, and key applications, including detailed experimental protocols and visual workflows.

Chemical and Physical Properties

4-Chloro-1,2-dimethoxybenzene is a chlorinated derivative of veratrole (1,2-dimethoxybenzene). Its chemical structure and properties make it a useful intermediate in the synthesis of more complex molecules.

Identifier	Value
IUPAC Name	4-chloro-1,2-dimethoxybenzene
Synonyms	4-Chloroveratrole, 1-Chloro-3,4-dimethoxybenzene, 3,4-Dimethoxychlorobenzene
CAS Number	16766-27-1 [1]
Molecular Formula	C ₈ H ₉ ClO ₂ [1]
Molecular Weight	172.61 g/mol [2]
InChIKey	RXJCXGJKJZARAW-UHFFFAOYSA-N [1]
SMILES	COC1=C(OC)C=C(Cl)C=C1

Physical Property	Value	Reference
Appearance	White to off-white crystalline solid	
Melting Point	75 °C	[1]
Boiling Point	237-240 °C at 739 Torr	[1]
Density	1.155 ± 0.06 g/cm ³ (Predicted)	[1]
Flash Point	77.7 °C	[1]
Refractive Index	1.507	[1]
Vapor Pressure	0.185 mmHg at 25°C	[1]
XLogP3	2.357	[1]

Synthesis

The most common method for the synthesis of **4-Chloro-1,2-dimethoxybenzene** is the electrophilic chlorination of 1,2-dimethoxybenzene (veratrole). Sulfuryl chloride (SO₂Cl₂) is a

suitable reagent for this transformation, offering good regioselectivity for the para position due to the ortho,para-directing nature of the methoxy groups.

Experimental Protocol: Synthesis of 4-Chloro-1,2-dimethoxybenzene

Materials:

- 1,2-Dimethoxybenzene (veratrole)
- Sulfuryl chloride (SO_2Cl_2)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sulfonyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-Chloro-1,2-dimethoxybenzene**.

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Spectroscopic Data

The structural confirmation of **4-Chloro-1,2-dimethoxybenzene** is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~6.95	d	~8.5	1H	Ar-H
~6.85	dd	~8.5, 2.0	1H	Ar-H
~6.80	d	~2.0	1H	Ar-H
3.88	s	-	3H	-OCH ₃
3.86	s	-	3H	-OCH ₃

Note: Predicted values based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~149.5	C-O
~148.8	C-O
~128.0	C-Cl
~121.0	Ar-CH
~112.5	Ar-CH
~111.0	Ar-CH
~56.0	-OCH ₃
~55.8	-OCH ₃

Note: Predicted values.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
3000-2850	C-H stretch (aromatic and methyl)
1600-1450	C=C stretch (aromatic)
1250-1200	C-O-C stretch (asymmetric)
1050-1000	C-O-C stretch (symmetric)
850-750	C-Cl stretch

Mass Spectrometry (MS)

m/z	Assignment
172/174	$[M]^+$ (Molecular ion, showing isotopic pattern for Cl)
157/159	$[M-CH_3]^+$
129/131	$[M-CH_3-CO]^+$

Note: Predicted fragmentation pattern.

Applications in Research and Drug Development

4-Chloro-1,2-dimethoxybenzene serves as a valuable building block in organic synthesis and has been investigated for its biological properties.

Synthetic Intermediate for Acridone Alkaloids

Acridone alkaloids are a class of naturally occurring compounds with a range of biological activities, including anticancer and antiviral properties. **4-Chloro-1,2-dimethoxybenzene** can be used as a precursor in the synthesis of acridone derivatives through reactions such as the Ullmann condensation or Buchwald-Hartwig amination with anthranilic acid derivatives, followed by cyclization.

Materials:

- **4-Chloro-1,2-dimethoxybenzene**
- Anthranilic acid
- Potassium carbonate (K_2CO_3)
- Copper(I) iodide (CuI)
- N,N-Dimethylformamide (DMF), anhydrous
- Polyphosphoric acid (PPA)
- Hydrochloric acid (HCl), 1 M

- Sodium hydroxide (NaOH), 1 M

Procedure (Ullmann Condensation and Cyclization):

- To a reaction vessel, add **4-Chloro-1,2-dimethoxybenzene** (1.0 eq.), anthranilic acid (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
- Add anhydrous DMF and heat the mixture at 120-140 °C for 12-24 hours under an inert atmosphere.
- After cooling, pour the reaction mixture into water and acidify with 1 M HCl.
- Collect the precipitated intermediate (a substituted N-phenylanthranilic acid) by filtration.
- Heat the dried intermediate in polyphosphoric acid at 100-120 °C for 2-4 hours to effect cyclization.
- Cool the reaction mixture and carefully pour it onto crushed ice.
- Neutralize with a 1 M NaOH solution and collect the precipitated acridone product by filtration.
- Purify the product by recrystallization or column chromatography.

Potential Biological Activities

4-Chloro-1,2-dimethoxybenzene has been identified as a potential ligand for acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[\[3\]](#)

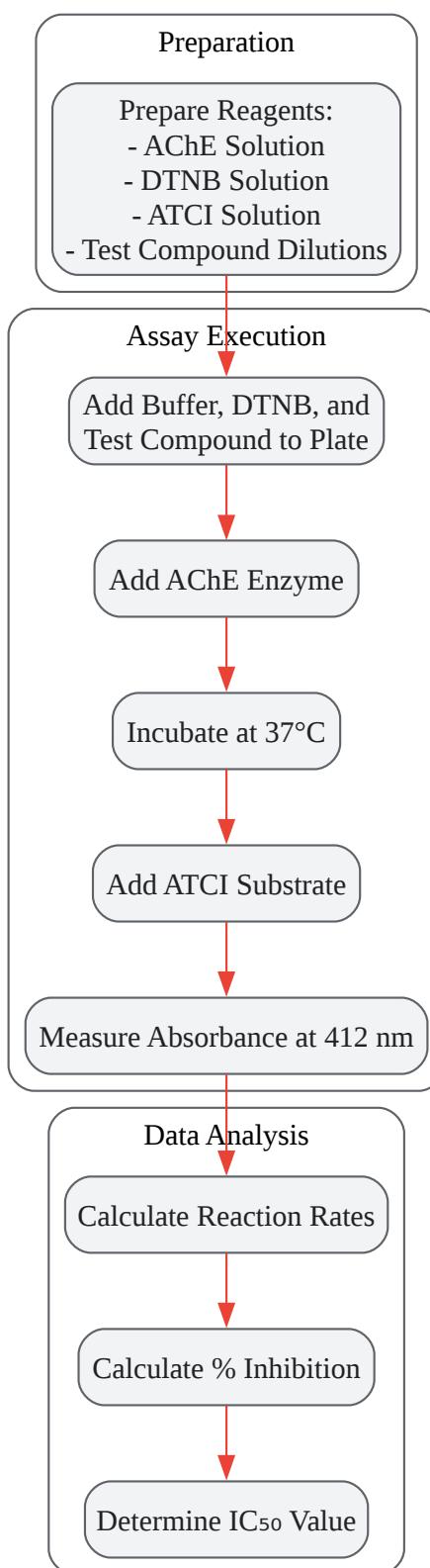
Materials:

- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCl), substrate
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

- Phosphate buffer (0.1 M, pH 8.0)
- **4-Chloro-1,2-dimethoxybenzene** (test compound)
- Donepezil or other known AChE inhibitor (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare stock solutions of the test compound and positive control in DMSO.
- In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
- Add the AChE enzyme solution to each well (except for the blank).
- Incubate the plate at 37 °C for 15 minutes.
- Initiate the reaction by adding the substrate (ATCl) to all wells.
- Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
- Calculate the rate of reaction for each concentration.
- Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC_{50} value.

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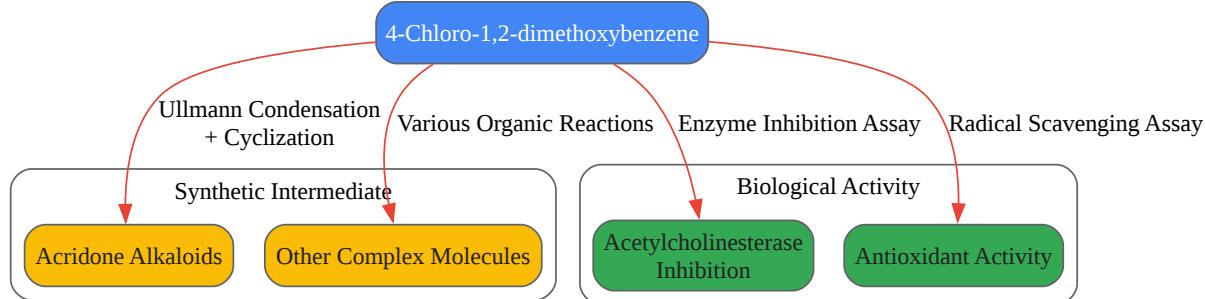
The presence of electron-donating methoxy groups suggests that **4-Chloro-1,2-dimethoxybenzene** may possess antioxidant properties by scavenging free radicals. This can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- **4-Chloro-1,2-dimethoxybenzene** (test compound)
- Ascorbic acid or Trolox (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol.
- Prepare serial dilutions of the test compound and positive control in methanol.
- In a 96-well plate, add the DPPH solution to each well.
- Add the test compound dilutions to the respective wells.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of DPPH radical scavenging activity and determine the IC_{50} value.



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Applications of 4-Chloro-1,2-dimethoxybenzene.

Safety and Handling

4-Chloro-1,2-dimethoxybenzene should be handled with appropriate safety precautions in a well-ventilated area.[1]

- GHS Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
 - P280: Wear protective gloves/eye protection/face protection.[2]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-1,2-dimethoxybenzene is a valuable chemical intermediate with established utility in the synthesis of heterocyclic compounds like acridones. Its potential as an acetylcholinesterase inhibitor and antioxidant warrants further investigation. The experimental protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

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